![molecular formula C17H13N5OS B2879111 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide CAS No. 1798520-85-0](/img/structure/B2879111.png)
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” is a heterocyclic compound . It belongs to the class of triazoles, which are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . Triazoles are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
Triazoles have two tautomeric forms, 1,2,3-triazole and 1,2,4-triazole . The specific molecular structure of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” is not explicitly mentioned in the available literature.Applications De Recherche Scientifique
Based on the information available, here is a comprehensive analysis of the scientific research applications of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide”, focusing on six distinct applications:
Anticancer Activity
The thiophene moiety present in the compound has been associated with anticancer properties. Thiophene derivatives are known to exhibit anti-mitotic and anti-cancer activities, making them valuable in the development of new cancer therapies . The triazole ring, another component of the compound, is also recognized for its antitumor and cytotoxic activity, which can be harnessed in designing drugs targeting various cancers .
Antimicrobial and Antifungal Applications
Compounds containing thiophene have been reported to possess strong antimicrobial properties. They are effective against a broad spectrum of microorganisms, including bacteria and fungi . This makes them potential candidates for developing new antimicrobial and antifungal agents, especially in the face of rising antibiotic resistance.
Anti-inflammatory and Analgesic Effects
Thiophene derivatives have shown promising anti-inflammatory and analgesic effects. These properties are highly sought after for the treatment of chronic inflammatory diseases and pain management . The compound’s ability to modulate inflammatory pathways could lead to the development of novel anti-inflammatory drugs.
Kinase Inhibition
Kinases are enzymes that play a crucial role in signal transduction and are targets for drug development in various diseases, including cancer. The structure of the compound suggests potential kinase inhibitory activity, which could be explored for therapeutic applications .
Neuroprotective Properties
The neuroprotective properties of thiophene derivatives make them candidates for treating neurodegenerative diseases. They could help in the development of drugs that protect nerve cells from damage or degeneration .
Antioxidant Potential
Antioxidants are important for protecting cells from oxidative stress. The compound’s thiophene and triazole components have been associated with antioxidant properties, which could be beneficial in preventing or treating diseases caused by oxidative damage .
Orientations Futures
Triazoles have been the focus of many research studies due to their wide range of biological activities . Future research could focus on the synthesis, characterization, and biological evaluation of “N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide” and its derivatives.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiazoles and triazoles, have been reported to interact with a variety of biological targets . These include enzymes, receptors, and other proteins involved in critical cellular processes. The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
Based on the structural similarity to thiazoles and triazoles, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting the cellular processes they are involved in.
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biochemical pathways . These include pathways involved in inflammation, oxidative stress, cell proliferation, and apoptosis. The exact pathways affected would depend on the specific targets of the compound.
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed in the body . They can be metabolized by various enzymes, primarily in the liver, and excreted through the kidneys . These properties can significantly impact the bioavailability of the compound.
Result of Action
Compounds with similar structures have been reported to exhibit a variety of biological effects . These include anti-inflammatory, antioxidant, antimicrobial, and antitumor activities. The specific effects would depend on the exact targets and pathways affected by the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s efficacy can be influenced by factors such as the patient’s health status, genetic makeup, and the presence of other drugs .
Propriétés
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-2H-benzotriazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-17(12-1-2-15-16(6-12)21-22-20-15)19-8-11-5-14(9-18-7-11)13-3-4-24-10-13/h1-7,9-10H,8H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWERLLYVGRBDBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

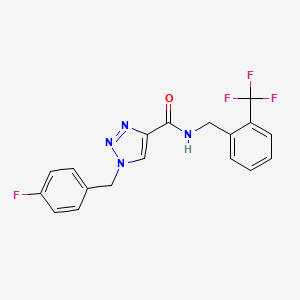
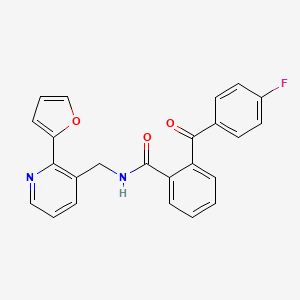
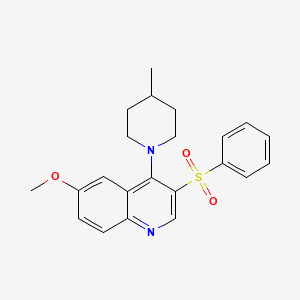
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2879032.png)
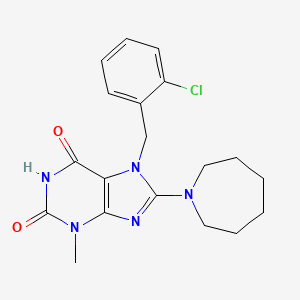
![2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2879035.png)
![3-(1-Ethylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2879036.png)
![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2879037.png)
![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)
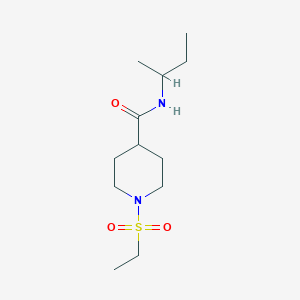
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2879041.png)
![1-(3,4-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2879043.png)
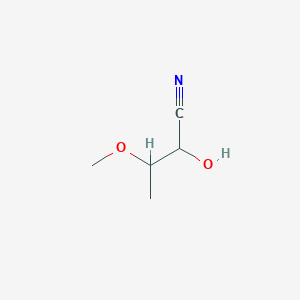
![2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2879049.png)